Thiomorpholine-4-sulfonamide
Overview
Description
Thiomorpholine-4-sulfonamide is a chemical compound with the formula C4H10N2O2S2 and a molecular weight of 182.26 .
Synthesis Analysis
The synthesis of sulfonamides, such as this compound, can be achieved through the electrochemical oxidative coupling of amines and thiols . This method is environmentally friendly and does not require any sacrificial reagent or additional catalysts .Molecular Structure Analysis
The molecular structure of this compound consists of a tetrahedral sulfur center with four different groups attached . The InChI code for this compound is 1S/C4H10N2O2S2/c5-10(7,8)6-1-3-9-4-2-6/h1-4H2, (H2,5,7,8) .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can be used in the synthesis of 2D and 3D silver-based coordination polymers .Physical And Chemical Properties Analysis
This compound is a powder with a melting point between 111.5 and 112.5 degrees Celsius .Mechanism of Action
While the specific mechanism of action for Thiomorpholine-4-sulfonamide is not mentioned in the search results, sulfonamides in general are known to act as competitive inhibitors of the bacterial enzyme dihydropteroate synthetase . This enzyme is crucial for the synthesis of folic acid, which is necessary for bacterial replication .
Safety and Hazards
Thiomorpholine-4-sulfonamide is classified as a Category 4 flammable liquid, and a Category 1 skin corrosive/irritant and eye damage/irritant . It may also cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Future Directions
While specific future directions for Thiomorpholine-4-sulfonamide were not found in the search results, sulfonamides and their derivatives continue to be an area of active research due to their wide range of biological activities . For instance, sulfonimidates, which are related to sulfonamides, have been used as precursors for polymers, sulfoximine and sulfonimidamide drug candidates, and as alkyl transfer reagents .
properties
IUPAC Name |
thiomorpholine-4-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2S2/c5-10(7,8)6-1-3-9-4-2-6/h1-4H2,(H2,5,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASRHZFWROABGOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90655649 | |
Record name | Thiomorpholine-4-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90655649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4157-98-6 | |
Record name | Thiomorpholine-4-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90655649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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